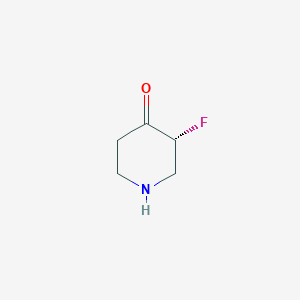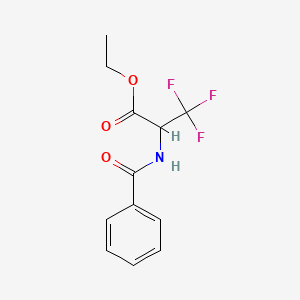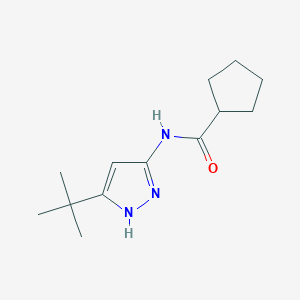
n-(3-(Tert-butyl)-1h-pyrazol-5-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide: is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized by reacting cyclopentanecarboxylic acid with an amine, followed by coupling with the pyrazole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopentanecarboxamide moiety, converting it to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives of the cyclopentanecarboxamide moiety.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into molecular recognition processes.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
N-(3-(Tert-butyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness: N-(3-(Tert-butyl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopentanecarboxamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)10-8-11(16-15-10)14-12(17)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
LSKAFQKQQKARLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-1,4-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-ol](/img/structure/B14918499.png)
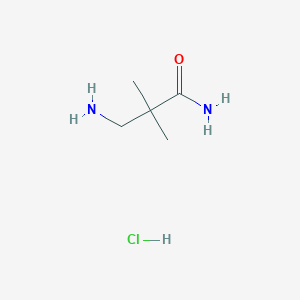
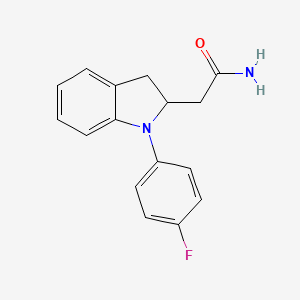
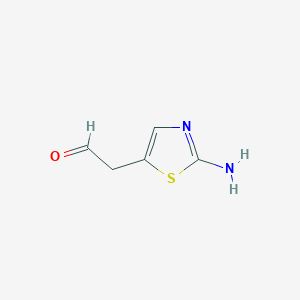
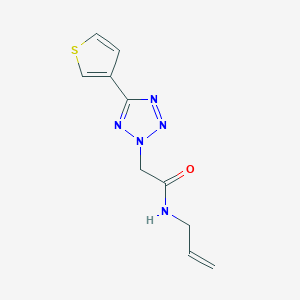
![(3aR,5S,7aS)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14918537.png)
![Methyl 2-hydroxy-3-[[4-[(2-hydroxy-3-methoxycarbonyl-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B14918538.png)
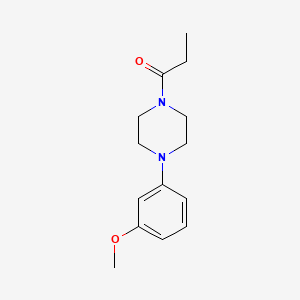
![N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)
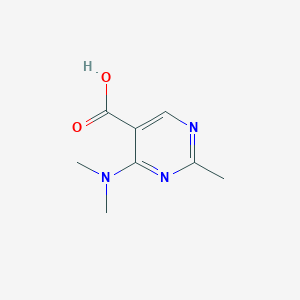
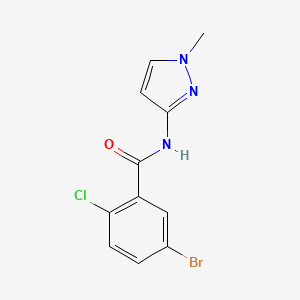
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B14918577.png)
